molecular formula C18H18N2O5 B5403165 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5403165
M. Wt: 342.3 g/mol
InChI Key: KJXYLPLXFZOTDY-IZZDOVSWSA-N
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Description

3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.39 g/mol.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has a low toxicity profile and does not cause any significant adverse effects on normal cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is relatively expensive and may not be readily available in large quantities. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide may require specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide-based drug delivery systems for targeted cancer therapy. Another potential application of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is in the development of new materials with unique properties, such as optical and electronic properties. Additionally, further studies are needed to investigate the potential use of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has also been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-25-15-8-4-13(5-9-15)6-11-18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXYLPLXFZOTDY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

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